![molecular formula C6H6FO3PS B10844773 5-Fluoro-2-sulfanyl-phenylphosphonic acid](/img/no-structure.png)
5-Fluoro-2-sulfanyl-phenylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-sulfanyl-phenylphosphonic acid is an organophosphonic acid derivative characterized by the presence of a fluorine atom, a sulfanyl group, and a phosphonic acid group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-sulfanyl-phenylphosphonic acid typically involves the introduction of the fluorine and sulfanyl groups onto a benzene ring, followed by the addition of the phosphonic acid group. One common method involves the use of fluorobenzene as a starting material, which undergoes sulfonation to introduce the sulfanyl group. The resulting intermediate is then subjected to a phosphonation reaction to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-sulfanyl-phenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to form phosphonates.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphonates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-sulfanyl-phenylphosphonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-sulfanyl-phenylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and sulfanyl group can enhance the compound’s binding affinity to these targets, while the phosphonic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-sulfanylbenzoic acid: Similar structure but lacks the phosphonic acid group.
2-Sulfanyl-phenylphosphonic acid: Similar structure but lacks the fluorine atom.
5-Fluoro-phenylphosphonic acid: Similar structure but lacks the sulfanyl group.
Uniqueness
5-Fluoro-2-sulfanyl-phenylphosphonic acid is unique due to the presence of all three functional groups (fluorine, sulfanyl, and phosphonic acid) on the benzene ring.
Eigenschaften
Molekularformel |
C6H6FO3PS |
---|---|
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
(5-fluoro-2-sulfanylphenyl)phosphonic acid |
InChI |
InChI=1S/C6H6FO3PS/c7-4-1-2-6(12)5(3-4)11(8,9)10/h1-3,12H,(H2,8,9,10) |
InChI-Schlüssel |
RDAVYJKCJHOMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)P(=O)(O)O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.